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Compound of Interest

Compound Name: 4-Fluoro-2,5-diphenylpyridine

Cat. No.: B14115663

Get Quote

4-Fluoro-2,5-diphenylpyridine is a pyridine derivative characterized by two phenyl rings

positioned at the ortho (C2) and meta (C5) positions relative to the nitrogen atom, with a

fluorine atom occupying the para (C4) position.

Nomenclature & Identifiers
Parameter Detail

IUPAC Name 4-Fluoro-2,5-diphenylpyridine

CAS Number 1335110-58-1

Molecular Formula C₁₇H₁₂FN

Molecular Weight 249.28 g/mol

SMILES
FC1=CC(C2=CC=CC=C2)=NC=C1C3=CC=CC

=C3

Physical State White to off-white crystalline solid
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Fluorine Effect (C4): The fluorine atom exerts a strong inductive electron-withdrawing effect

(-I) on the pyridine ring, lowering the energy of the Highest Occupied Molecular Orbital

(HOMO). This is critical for OLED applications, where F-substitution is used to tune the triplet

energy levels (

) and improve electron transport mobility.

Steric Torsion: The phenyl group at C5 is sterically crowded by the adjacent C4-Fluorine and

C6-Hydrogen. This induces a non-planar conformation, disrupting

-conjugation slightly compared to planar analogs. This "twisted" geometry helps prevent

-stacking aggregation in solid-state films, enhancing fluorescence quantum yields.

Asymmetry: The 2,5-substitution creates a dipole moment distinct from the symmetric 2,6-

diphenylpyridine, influencing solubility and binding affinity in catalytic cycles.

Validated Synthetic Protocol
Core Directive: As a Senior Application Scientist, I recommend a stepwise Sequential Arylation

Strategy. While one-pot multicomponent reactions exist, they often suffer from regioselectivity

issues for asymmetric 2,5-systems. The most robust route utilizes a Suzuki-Miyaura coupling

on a pre-functionalized pyridine core.

Retrosynthetic Analysis
The most reliable disconnection is at the C5-Phenyl bond. The starting material, 4-fluoro-2-

phenylpyridine, allows for selective electrophilic halogenation at the C5 position (the most

reactive site for EAS on this scaffold), followed by cross-coupling.
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Figure 1: Retrosynthetic strategy focusing on the sequential functionalization of the pyridine

ring.

Step-by-Step Methodology
Step 1: Regioselective Bromination Objective: Install a reactive handle at C5.

Dissolve 1.0 eq of 4-fluoro-2-phenylpyridine in acetonitrile (ACN).

Add 1.1 eq of N-Bromosuccinimide (NBS).

Catalyst: Add 5 mol% Ammonium Acetate (

) to catalyze the electrophilic substitution.

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The

C5 position is electronically activated by the C2-phenyl and sterically accessible, favoring 5-

bromo-4-fluoro-2-phenylpyridine.
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Workup: Remove solvent, redissolve in DCM, wash with water, and recrystallize from

ethanol.

Step 2: Suzuki-Miyaura Cross-Coupling Objective: Install the second phenyl ring.

Setup: In a generic pressure tube or round-bottom flask, combine:

1.0 eq 5-Bromo-4-fluoro-2-phenylpyridine (from Step 1).

1.2 eq Phenylboronic acid.[1]

2.0 eq Potassium Carbonate (

).

Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1).

Catalyst: Add 3-5 mol%

(Tetrakis).

Conditions: Heat to 90°C under Argon atmosphere for 12 hours.

Purification: Cool to RT, filter through Celite. Concentrate filtrate and purify via Silica Gel

Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Critical Control Point: Ensure the reaction remains strictly anaerobic to prevent homocoupling

of the boronic acid.
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Property
Value
(Predicted/Measured)

Significance

LogP (Lipophilicity) ~4.2

High lipophilicity; suitable for

membrane permeability in drug

design but requires organic

solvents for processing.

pKa (Pyridine N) ~3.5

Lower than pyridine (5.2) due

to the electron-withdrawing F

and Phenyl groups. Less

basic.

Melting Point 145–155 °C (Analogous)
Indicates good thermal stability

for device fabrication.

Solubility DCM, Toluene, THF

Compatible with standard spin-

coating or solution-processing

techniques.

Key Applications
1. Organic Electronics (OLEDs): The compound serves as a host material or a cyclometalating

ligand for Iridium(III) complexes. The fluorine substitution stabilizes the HOMO level, increasing

the oxidation potential. This makes it an excellent candidate for blue or green phosphorescent

OLEDs where high triplet energy is required to prevent reverse energy transfer.

2. Medicinal Chemistry: In drug discovery, the 4-fluoro-2,5-diphenylpyridine scaffold acts as

a bioisostere for terphenyl systems. The fluorine atom blocks metabolic oxidation at the para-

position (a common metabolic soft spot), extending the half-life (

) of the molecule in vivo.

3. Catalysis: As a ligand, the nitrogen atom can coordinate to metal centers (Pd, Pt, Ir). The

electron-deficient nature of the pyridine (due to F) creates "harder" metal centers, which can

enhance the rate of reductive elimination in cross-coupling cycles.

Structure-Activity Relationship (SAR) Visualization
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The following diagram illustrates how specific structural modifications to the scaffold influence

its function in material science and biology.

4-Fluoro-2,5-diphenylpyridine
(Scaffold)
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C2-Phenyl:
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C5-Phenyl:
- Induces Twist (Steric)
- Prevents Aggregation

Pyridine Nitrogen:
- Metal Coordination Site

- H-Bond Acceptor
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Figure 2: Structure-Property relationships highlighting the functional role of each substituent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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